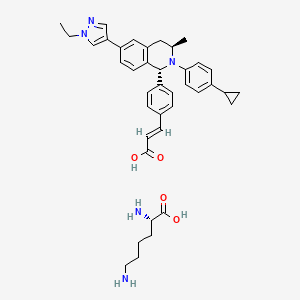

ER degrader 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C39H47N5O4 |

|---|---|

Molecular Weight |

649.8 g/mol |

IUPAC Name |

(E)-3-[4-[(1R,3R)-2-(4-cyclopropylphenyl)-6-(1-ethylpyrazol-4-yl)-3-methyl-3,4-dihydro-1H-isoquinolin-1-yl]phenyl]prop-2-enoic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C33H33N3O2.C6H14N2O2/c1-3-35-21-29(20-34-35)27-13-16-31-28(19-27)18-22(2)36(30-14-11-25(12-15-30)24-9-10-24)33(31)26-7-4-23(5-8-26)6-17-32(37)38;7-4-2-1-3-5(8)6(9)10/h4-8,11-17,19-22,24,33H,3,9-10,18H2,1-2H3,(H,37,38);5H,1-4,7-8H2,(H,9,10)/b17-6+;/t22-,33-;5-/m10/s1 |

InChI Key |

QXPMBNRYWNIHLM-MJXYTIGNSA-N |

Isomeric SMILES |

CCN1C=C(C=N1)C2=CC3=C(C=C2)[C@H](N([C@@H](C3)C)C4=CC=C(C=C4)C5CC5)C6=CC=C(C=C6)/C=C/C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CCN1C=C(C=N1)C2=CC3=C(C=C2)C(N(C(C3)C)C4=CC=C(C=C4)C5CC5)C6=CC=C(C=C6)C=CC(=O)O.C(CCN)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Rise of Targeted Protein Degradation: A Technical Guide to PROTAC ER Degrader 3 in Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

The landscape of estrogen receptor-positive (ER+) breast cancer therapeutics is undergoing a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide focuses on PROTAC ER degrader 3, a representative of a novel class of molecules designed to eliminate the estrogen receptor, a key driver of ER+ breast cancer. This document provides a comprehensive overview of its mechanism of action, comparative efficacy, and detailed experimental protocols for its investigation in a basic research setting. The clinical candidate vepdegestrant (ARV-471) is a prime example of this class of molecules.[1]

Mechanism of Action: A Novel Approach to Eliminating the Estrogen Receptor

PROTAC ER degraders are heterobifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate the estrogen receptor alpha (ERα).[2][3] Unlike traditional inhibitors that merely block the function of a protein, PROTACs trigger its complete removal.[4]

The molecule consists of two key domains connected by a linker: one end binds to the ERα protein, and the other recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon.[5] This binding induces the formation of a ternary complex between ERα, the PROTAC, and the E3 ligase. This proximity allows the E3 ligase to tag the ERα with a chain of ubiquitin molecules. This polyubiquitination marks ERα for recognition and subsequent degradation by the proteasome, a large protein complex that breaks down unneeded or damaged proteins. A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple ERα proteins.

This targeted degradation approach has shown promise in overcoming resistance to conventional endocrine therapies, which can be driven by mutations in the estrogen receptor 1 gene (ESR1). Preclinical studies have demonstrated that PROTAC ER degraders can effectively degrade both wild-type and mutant forms of the estrogen receptor.

Caption: Catalytic cycle of PROTAC-mediated ERα degradation.

Comparative Efficacy in Breast Cancer Models

PROTAC ER degraders have demonstrated superior preclinical activity compared to traditional selective estrogen receptor degraders (SERDs) like fulvestrant. This enhanced efficacy is attributed to their ability to achieve more profound and sustained degradation of ERα.

Quantitative Data Summary

The following tables summarize the in vitro performance of PROTAC this compound (represented by vepdegestrant) in various breast cancer cell lines.

Table 1: In Vitro Estrogen Receptor Degradation

| Compound | Cell Line | Resistance Mechanism | DC50 (nM) | Dmax (%) |

| Vepdegestrant (ARV-471) | MCF-7 | Wild-type ER | ~1 | >90 |

| Vepdegestrant (ARV-471) | MCF-7 | Fulvestrant-Resistant | ~1 | >90 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Anti-proliferative Activity

| Compound | Cell Line | IC50 (nM) |

| Vepdegestrant (ARV-471) | MCF-7 | Data not available |

| Vepdegestrant (ARV-471) | T47D | Data not available |

IC50: Half-maximal inhibitory concentration.

Table 3: PROTAC ERRα Degrader-3 Performance

| Parameter | Value | Cell Line | Conditions |

| ERRα Degradation | >80% | MDA-MB-231 | 30 nM |

| IC50 (ERRα-PGC-1α interaction) | 1.9 nM | - | - |

Note: PROTAC ERRα Degrader-3 targets the Estrogen-Related Receptor alpha (ERRα), a distinct nuclear receptor.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments involving PROTAC ER degraders.

Western Blotting for ERα Degradation

This assay is used to quantify the amount of ERα protein remaining in cells after treatment.

Objective: To determine the half-maximal degradation concentration (DC50) of a PROTAC ER degrader.

Materials:

-

ER-positive breast cancer cells (e.g., MCF-7, T47D)

-

Complete cell culture medium

-

PROTAC ER degrader of interest

-

6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ERα and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

-

Densitometry software

Procedure:

-

Cell Culture and Treatment:

-

Seed ER+ breast cancer cells in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC ER degrader in complete medium.

-

Aspirate the old medium and treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add lysis buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples with loading buffer and denature by heating.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the ERα band intensity to the corresponding loading control.

-

Calculate the percentage of remaining ERα relative to the vehicle control to determine the extent of degradation.

-

Caption: Western Blotting Workflow for ERα Degradation.

Cell Viability Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the anti-proliferative effects of the PROTAC degrader.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a PROTAC ER degrader.

Materials:

-

ER-positive breast cancer cells

-

96-well plates

-

Complete cell culture medium

-

PROTAC ER degrader and other test compounds

-

Cell viability reagent (e.g., MTT, WST-8)

-

Solubilization solution (if using MTT)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed ER+ breast cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well).

-

Incubate for 24 hours to allow for cell adherence.

-

-

Compound Treatment:

-

The following day, treat the cells with a serial dilution of the PROTAC ER degrader.

-

Include vehicle-only and no-cell (blank) controls.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of the PROTAC concentration and use non-linear regression to determine the IC50 value.

-

Caption: Cell Viability Assay Workflow.

Signaling Pathway Context

The efficacy of PROTAC ER degraders is rooted in their ability to disrupt the estrogen receptor signaling pathway, which is crucial for the growth and survival of ER+ breast cancer cells. In SERD-resistant breast cancer, ER signaling can be reactivated through ESR1 mutations or the activation of bypass pathways like PI3K/AKT/mTOR and MAPK. By inducing the complete degradation of the ER protein, PROTACs can more effectively shut down both ligand-dependent and ligand-independent ER signaling.

Caption: Simplified Estrogen Receptor Signaling Pathway and Points of Intervention.

Potential Resistance Mechanisms

As with any targeted therapy, the development of resistance is a potential challenge. Mechanisms of resistance to PROTAC ER degraders can include:

-

Alterations in the E3 Ligase Machinery: Mutations or downregulation of the recruited E3 ligase components can impair the formation of the ternary complex, leading to reduced ER degradation.

-

Target Protein Modifications: While less common for PROTACs than for inhibitors, mutations in the ESR1 gene could potentially alter the binding affinity of the PROTAC to the estrogen receptor.

-

Activation of Bypass Signaling Pathways: Upregulation of alternative growth pathways, such as PI3K/AKT/mTOR or MAPK, can render the cancer cells less dependent on ER signaling.

-

Increased Drug Efflux: Overexpression of drug transporters can reduce the intracellular concentration of the PROTAC.

Understanding these potential resistance mechanisms is crucial for the development of next-generation degraders and combination therapies.

This technical guide provides a foundational understanding of PROTAC this compound for researchers in the field of breast cancer. The provided data and protocols serve as a starting point for further investigation into this promising therapeutic modality.

References

The Impact of ER Degrader 3 on Estrogen Receptor Alpha Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Endocrine therapies targeting ERα are a cornerstone of treatment, but resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge. A novel class of therapeutics, Proteolysis Targeting Chimeras (PROTACs), offers a promising strategy to overcome this resistance. This technical guide provides an in-depth overview of a specific PROTAC, referred to herein as ER degrader 3, exemplified by the clinical candidate vepdegestrant (ARV-471). We will delve into its mechanism of action, its effects on ERα signaling, and provide detailed experimental protocols for its characterization.

This compound is a heterobifunctional molecule designed to induce the degradation of ERα. It consists of a ligand that binds to ERα, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN).[1][2] This trimolecular complex formation leads to the ubiquitination of ERα and its subsequent degradation by the proteasome.[2] This event-driven mechanism, where one molecule of this compound can induce the degradation of multiple ERα proteins, distinguishes it from traditional endocrine therapies like selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).

Quantitative Data Summary

The efficacy of this compound (vepdegestrant) has been demonstrated through its potent ERα degradation and subsequent inhibition of cancer cell growth in various preclinical models. The following tables summarize key quantitative data.

| Compound | Cell Line | ERα Status | DC50 (nM) | Dmax (%) | Reference |

| Vepdegestrant (ARV-471) | MCF-7 | Wild-type | ~1 | >90 | |

| Vepdegestrant (ARV-471) | T47D | Wild-type | ~1 | >90 | |

| Vepdegestrant (ARV-471) | T47D | Y537S mutant | ~1 | >90 | |

| Vepdegestrant (ARV-471) | T47D | D538G mutant | ~1 | >90 | |

| Table 1: In Vitro ERα Degradation Efficacy of Vepdegestrant (ARV-471). DC50 represents the half-maximal degradation concentration, and Dmax represents the maximum percentage of degradation. |

| Compound | Cell Line | ERα Status | GI50 (nM) | Reference |

| Vepdegestrant (ARV-471) | MCF-7 | Wild-type | 3.3 | |

| Vepdegestrant (ARV-471) | T47D | Wild-type | 4.5 | |

| Vepdegestrant (ARV-471) | T47D | Y537S mutant | 8.0 | |

| Vepdegestrant (ARV-471) | T47D | D538G mutant | 5.7 | |

| Table 2: In Vitro Growth Inhibition by Vepdegestrant (ARV-471). GI50 represents the half-maximal growth inhibition concentration. |

| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) (%) | ERα Degradation (%) | Reference |

| MCF-7 Xenograft | Vepdegestrant (ARV-471) | 3 mg/kg/day | 85 | >94 | |

| MCF-7 Xenograft | Vepdegestrant (ARV-471) | 10 mg/kg/day | 98 | >94 | |

| MCF-7 Xenograft | Vepdegestrant (ARV-471) | 30 mg/kg/day | 120 (regression) | >94 | |

| ST941/HI PDX (Y537S) | Vepdegestrant (ARV-471) | 30 mg/kg/day | 102 (regression) | 88 | |

| MCF-7 Xenograft | Fulvestrant | 200 mpk | 31-80 | 63-65 | |

| Table 3: In Vivo Efficacy of Vepdegestrant (ARV-471) in Breast Cancer Models. TGI is a measure of the reduction in tumor size compared to a control group. PDX stands for patient-derived xenograft. |

Effect on ERα Signaling Pathway

This compound fundamentally disrupts ERα signaling by eliminating the ERα protein. In canonical ERα signaling, estrogen binding to ERα leads to its dimerization, nuclear translocation, and binding to estrogen response elements (EREs) in the promoter regions of target genes. This recruits co-activators and initiates the transcription of genes involved in cell proliferation and survival, such as the progesterone receptor (PGR) and GREB1.

This compound-mediated degradation of ERα prevents these downstream events. By removing the receptor, both ligand-dependent and ligand-independent signaling pathways are effectively shut down. This is particularly crucial in the context of ESR1 mutations, which can lead to constitutive, ligand-independent ERα activity and resistance to conventional endocrine therapies. Preclinical studies have shown that vepdegestrant treatment leads to a significant reduction in the mRNA levels of ER-regulated genes like PGR and GREB1 in MCF-7 cells.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize this compound.

Western Blotting for ERα Degradation

Objective: To quantify the reduction in ERα protein levels following treatment with this compound.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (Vepdegestrant)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132 or carfilzomib) as a control

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO vehicle for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using an ECL substrate and capture the image using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding β-actin band intensity. Calculate the percentage of ERα degradation relative to the vehicle-treated control.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of this compound on the viability of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D)

-

96-well white, clear-bottom plates

-

Cell culture medium

-

This compound (Vepdegestrant)

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 5 days).

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot the cell viability against the log of the drug concentration and determine the GI50 value using non-linear regression analysis.

RT-qPCR for ERα Target Gene Expression

Objective: To measure the effect of this compound on the mRNA expression of ERα target genes.

Materials:

-

Breast cancer cell lines (e.g., MCF-7)

-

This compound (Vepdegestrant)

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

-

qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)

-

Primers for target genes (PGR, GREB1) and a housekeeping gene (GAPDH or ACTB)

-

Real-time PCR detection system

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells as described for the Western blot. Extract total RNA using an RNA extraction kit following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

RT-qPCR:

-

Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

-

Run the reaction on a real-time PCR system using a standard thermal cycling protocol.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.

Conclusion

This compound, exemplified by vepdegestrant, represents a significant advancement in the targeting of ERα in breast cancer. Its unique mechanism of action, leading to the efficient and sustained degradation of ERα, translates into potent anti-proliferative activity in both wild-type and mutant ERα preclinical models. This in-depth technical guide provides a summary of the quantitative data supporting its efficacy, an overview of its impact on ERα signaling, and detailed protocols for its experimental characterization. The continued investigation of this compound and other PROTACs holds great promise for overcoming endocrine resistance and improving outcomes for patients with ER-positive breast cancer.

References

The Catalytic Power of ER Degrader 3 (Vepdegestrant): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

November 30, 2025

This technical guide provides an in-depth analysis of the catalytic activity of the estrogen receptor (ER) degrader, ER Degrader 3, exemplified by the clinical candidate vepdegestrant (ARV-471). This document details the molecule's mechanism of action, summarizes its in vitro and in vivo efficacy, provides comprehensive experimental protocols for its characterization, and visualizes the key biological pathways and workflows involved.

Introduction: A New Paradigm in ER-Targeted Therapy

Estrogen receptor-positive (ER+) breast cancer remains a significant clinical challenge, with the development of resistance to standard endocrine therapies being a major hurdle.[1] A novel class of therapeutics, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and powerful approach to overcome this resistance.[2] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are designed to catalytically induce the degradation of the target protein by hijacking the cell's own ubiquitin-proteasome system.[3][4]

This compound, represented by vepdegestrant, is a heterobifunctional molecule. It consists of a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[2] This dual-binding action facilitates the formation of a ternary complex between the ER and the E3 ligase, leading to the ubiquitination and subsequent degradation of the ER by the proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ER proteins, leading to a more profound and sustained suppression of ER signaling compared to traditional therapies.

Quantitative Data Presentation

The efficacy of this compound (vepdegestrant) has been extensively characterized in various preclinical models. The following tables summarize key quantitative data, including its degradation potency (DC50 and Dmax) and its anti-proliferative activity (GI50/IC50) in a range of breast cancer cell lines.

Table 1: In Vitro Degradation of Estrogen Receptor by Vepdegestrant

| Cell Line | ER Status | DC50 (nM) | Dmax (%) | Reference |

| MCF-7 | Wild-Type | ~1 | >90 | |

| T47D | Wild-Type | ~2 | Not Reported | |

| BT474 | Wild-Type | Not Reported | Not Reported | |

| CAMA-1 | Wild-Type | Not Reported | Not Reported | |

| ZR-75-1 | Wild-Type | Not Reported | Not Reported |

Table 2: Anti-Proliferative Activity of Vepdegestrant in Breast Cancer Cell Lines

| Cell Line | ER Status | GI50/IC50 (nM) | Reference |

| MCF-7 | Wild-Type | 3.3 | |

| T47D | Wild-Type | 4.5 | |

| T47D | Y537S Mutant | 8.0 | |

| T47D | D538G Mutant | 5.7 |

Signaling Pathways and Mechanism of Action

This compound exerts its effect by directly targeting the estrogen receptor for degradation, thereby disrupting the downstream signaling pathways that drive the proliferation of ER+ breast cancer cells.

Estrogen Receptor Signaling Pathway

The estrogen receptor, upon binding to its ligand, estradiol, translocates to the nucleus where it activates the transcription of genes responsible for cell growth and proliferation. This compound's primary mechanism is the elimination of the ER protein, thus preventing these downstream transcriptional events.

Mechanism of Action of this compound (PROTAC)

This compound functions as a PROTAC, creating a ternary complex between the estrogen receptor and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the ER, marking it for degradation by the proteasome. This catalytic cycle allows for the degradation of multiple ER molecules by a single PROTAC molecule.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the catalytic activity of this compound. The following are protocols for key experiments.

Western Blot Analysis for ERα Degradation

This protocol details the procedure for quantifying the reduction in ERα protein levels following treatment with this compound.

Materials:

-

ERα-positive breast cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium

-

This compound (vepdegestrant)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ERα, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Protein Extraction: Wash the cells twice with ice-cold PBS. Add RIPA buffer to each well, incubate on ice, and then scrape the cells. Transfer the lysate to a microcentrifuge tube and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Apply ECL substrate and visualize the protein bands. Quantify the band intensities and normalize the ERα signal to a loading control (e.g., β-actin).

References

- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Linker Design in Estrogen Receptor (ER) Degrader Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]

The estrogen receptor (ER) is a critical driver in the majority of breast cancers, making it a key therapeutic target. Selective Estrogen Receptor Degraders (SERDs) and ER-targeting PROTACs aim to eliminate the ER protein, offering a powerful strategy to overcome resistance to traditional endocrine therapies.

Within the architecture of an ER degrader, the linker is not a passive spacer but a critical determinant of the molecule's overall efficacy. Its length, composition, and attachment points profoundly influence the formation and stability of the key ternary complex (ER-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation. This guide provides an in-depth exploration of the principles of linker design, supported by quantitative data and detailed experimental protocols, to aid researchers in the optimization of novel ER degraders.

Signaling and Degradation Pathways

Estrogen Receptor (ER) Signaling Pathway

The classical or genomic ER signaling pathway is initiated by the binding of estrogen to the ER in the nucleus. This binding event causes the receptor to dimerize and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoters of target genes, thereby recruiting coactivators and regulating gene transcription. ER can also be activated in a ligand-independent manner through phosphorylation by kinases involved in growth factor receptor signaling pathways like MAPK and PI3K/AKT.

Caption: Estrogen Receptor (ER) Signaling Pathways.

Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway

The ERAD pathway is a cellular quality control system that targets misfolded or unassembled proteins in the endoplasmic reticulum for degradation. This process involves three main steps: recognition of the misfolded protein, retro-translocation of the protein from the ER to the cytosol, and finally, ubiquitination and degradation by the proteasome. ERAD ensures cellular homeostasis and prevents the accumulation of potentially toxic proteins.

Caption: The ER-Associated Degradation (ERAD) Pathway.

The Critical Role of the Linker in PROTAC Function

The linker is the architectural bridge of a PROTAC, connecting the ER-binding ligand to the E3 ligase-recruiting ligand. Its design is paramount for inducing a productive ternary complex that orients the ER and the E3 ligase correctly for efficient ubiquitin transfer.

Caption: PROTAC Mechanism of Action.

Key linker properties that influence ER degrader efficacy include:

-

Linker Length: The length of the linker is a crucial parameter. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced degradation potency.

-

Composition and Rigidity: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. Common linker motifs include polyethylene glycol (PEG) chains to enhance solubility and alkyl chains for more rigidity. The rigidity of the linker can pre-organize the molecule into a conformation favorable for ternary complex formation, but can also introduce entropic penalties.

-

Attachment Point: The exit vector, or the point where the linker is attached to the ER and E3 ligase ligands, is critical. Different attachment points can dramatically alter the relative orientation of the ER and E3 ligase within the ternary complex, thereby influencing which lysine residues on the ER surface are accessible for ubiquitination.

Quantitative Analysis of Linker Modifications

The optimization of ER degraders is an empirical process, often requiring the synthesis and testing of a matrix of compounds with varied linkers. The following table summarizes data from published studies, illustrating the impact of linker modifications on degrader efficacy.

| ER Degrader | ER Ligand | E3 Ligase | Linker Type / Length | DC50 | Dmax (%) | Cell Line | Citation |

| ERD-148 | Estradiol derivative | VHL | Hydrophobic | < 1 nM | >95% | MCF-7 | |

| ERD-308 | Estradiol derivative | VHL | PEG | ~10 nM | >95% | MCF-7 | |

| Protac-2 | Estradiol | pVHL (peptide) | 9 atoms | 140 µM | N/A | HeLa | |

| Protac-2 Analog | Estradiol | pVHL (peptide) | 16 atoms | 26 µM | N/A | HeLa | |

| ERE-PROTAC | ERE Decoy | VHL | PEG4 | < 5 µM | ~70% | MCF-7 | |

| AM-A3 | Raloxifene derivative | VHL | Amide | 1.1 nM | 98% | MCF-7 | |

| ARV-471 | N/A | Cereblon | N/A | < 1 nM | >90% | MCF-7 |

Data is compiled from multiple sources for illustrative purposes. DC50 and Dmax values can vary based on experimental conditions.

Detailed Experimental Protocols

Evaluating the efficacy of a novel ER degrader requires a suite of robust biochemical and cellular assays.

ER Binding Affinity Assay (Competitive Fluorescence Polarization)

This assay determines the affinity of the degrader for the estrogen receptor. It measures the ability of the test compound to displace a fluorescently labeled estradiol derivative from the ER.

Caption: ER Binding Assay Workflow.

Protocol:

-

Reagents: Recombinant human ERα protein, fluorescein-labeled estradiol (fluorescent tracer), assay buffer.

-

Preparation: Prepare a solution of ERα and fluorescent tracer in assay buffer.

-

Competition: In a microplate, add the ERα/tracer mix to wells containing serial dilutions of the test ER degrader. Include controls for no competition (vehicle only) and maximal competition.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

-

Analysis: Plot the polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the degrader that displaces 50% of the fluorescent tracer.

Cellular ER Degradation Assay (Western Blot)

This is the cornerstone assay to confirm and quantify the degradation of the target protein within a cellular context.

Caption: Western Blot Workflow for ER Degradation.

Protocol:

-

Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) and allow them to adhere.

-

Treatment: Treat cells with a range of concentrations of the ER degrader for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate with a primary antibody specific for ERα.

-

Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control. Plot the percentage of remaining ERα relative to the vehicle control against the degrader concentration to calculate the DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the loss of ER protein is due to ubiquitin-mediated degradation.

Caption: ER Ubiquitination Assay Workflow.

Protocol:

-

Treatment: Treat cells with the ER degrader for a short period (e.g., 2-4 hours). Co-treat with a proteasome inhibitor (e.g., MG132) for the duration of the treatment to prevent the degradation of ubiquitinated proteins.

-

Lysis: Lyse the cells in a buffer containing SDS to denature proteins and disrupt protein-protein interactions.

-

Immunoprecipitation (IP): Dilute the lysate to reduce SDS concentration and immunoprecipitate ERα using an anti-ERα antibody coupled to protein A/G beads.

-

Washing: Wash the beads thoroughly to remove non-specifically bound proteins.

-

Western Blot Analysis: Elute the immunoprecipitated proteins from the beads, separate them by SDS-PAGE, and transfer to a membrane.

-

Detection: Probe the Western blot with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern indicates the presence of poly-ubiquitinated ERα.

Conclusion

The design and optimization of the linker are fundamental to the development of potent and effective ER degraders. A systematic approach, involving the synthesis of a diverse linker library and evaluation through a cascade of robust assays, is essential for success. By carefully tuning the linker's length, composition, and attachment points, researchers can precisely control the geometry of the ternary complex, thereby maximizing ubiquitination efficiency and achieving profound degradation of the estrogen receptor. This detailed understanding empowers the rational design of next-generation ER-targeted therapies with improved efficacy and the potential to overcome clinical resistance.

References

Methodological & Application

Application Notes: Characterizing the Activity of Estrogen Receptor (ER) Degraders in Cell Culture

Introduction

Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Selective Estrogen Receptor Degraders (SERDs) represent a critical class of therapeutics that function by binding to ERα and inducing its proteasomal degradation.[1][2] This mechanism completely abrogates estrogen-sensitive gene transcription, offering a potent strategy to inhibit the growth of ER-positive cancer cells.[3] Fulvestrant (ICI 182,780) is the first-in-class approved SERD and serves as a benchmark for this therapeutic category.[1][4] Unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which can have partial agonist effects, fulvestrant is a pure antagonist that destabilizes the receptor, leading to its destruction via the ubiquitin-proteasome pathway.

These application notes provide a comprehensive guide for researchers to characterize the in vitro activity of ER degraders using fulvestrant as a representative compound. The protocols detail methods for assessing ERα degradation by Western blot and evaluating the impact on cell viability in ER-positive breast cancer cell lines.

Mechanism of Action

ER degraders like fulvestrant exert their effect through a multi-step process. Upon entering the cell, the degrader binds to the ERα monomer with high affinity. This binding induces a conformational change that inhibits receptor dimerization and nuclear translocation. The altered conformation renders the receptor unstable, flagging it for poly-ubiquitination and subsequent degradation by the 26S proteasome. The resulting depletion of cellular ERα levels effectively shuts down estrogen-dependent signaling pathways that drive tumor cell proliferation.

Caption: ER degrader binds to ERα, inducing an unstable conformation that leads to ubiquitination and proteasomal degradation, thereby blocking nuclear signaling.

Quantitative Data Summary

The efficacy of ER degraders can be quantified through various assays. The tables below summarize typical activity values for fulvestrant in the widely used ER-positive breast cancer cell line, MCF-7.

Table 1: Anti-proliferative and Degradation Activity of Fulvestrant

| Compound | Cell Line | Assay Type | Endpoint | Reported Value (nM) | Citations |

| Fulvestrant | MCF-7 | Cell Growth Inhibition | IC50 | 0.29 | |

| Fulvestrant | MCF-7 | Cell Growth Inhibition | IC50 | 0.8 | |

| Fulvestrant | MCF-7 | ERα Binding | IC50 | 9.4 (cell-free) |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Conditions for Observing ERα Degradation by Fulvestrant

| Cell Line | Treatment Concentration | Duration of Treatment | Observed Effect | Citations |

| MCF-7 | 100 nM | 6 hours | ~65% reduction in ERα protein levels | |

| MCF-7 | 100 nM | 48 hours | Complete inhibition of ERα expression | |

| T47D | 1 µM | 16 hours | ~80% decrease in ERα expression | |

| MCF-7 | 1 µM | Not Specified | Significant reduction in ERα levels |

Experimental Protocols

The following protocols provide detailed, step-by-step methods for evaluating an ER degrader.

Caption: Workflow for in vitro characterization of an ER degrader, from cell culture to data analysis.

Protocol 1: Assessment of ERα Degradation by Western Blot

This protocol is designed to visualize and quantify the reduction in ERα protein levels following treatment with an ER degrader.

1. Materials and Reagents:

-

Cell Line: MCF-7 (ER-positive human breast cancer cell line).

-

Culture Medium: DMEM/F12 medium (phenol red-free) supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) and 1% Penicillin-Streptomycin.

-

ER Degrader Stock: Fulvestrant (10 mM in DMSO).

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Antibodies: Primary antibody against ERα, primary antibody for a loading control (e.g., β-actin or GAPDH), and a corresponding HRP-conjugated secondary antibody.

-

Other: PBS, BCA Protein Assay Kit, SDS-PAGE gels, transfer membranes (PVDF), ECL Western Blotting Substrate.

2. Cell Culture and Treatment:

-

Culture MCF-7 cells in standard growth medium until they reach 70-80% confluency.

-

To synchronize cells and remove estrogenic effects from the serum, switch to hormone-free medium (phenol red-free DMEM/F12 with 5-10% CS-FBS) for at least 24-72 hours before treatment.

-

Seed 1-2 x 10⁶ cells into 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the ER degrader (e.g., fulvestrant at 1 nM, 10 nM, 100 nM, 1000 nM) in hormone-free medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Remove the medium from the cells and add the compound-containing medium.

-

Incubate the cells for the desired time points (e.g., 6, 24, or 48 hours) at 37°C and 5% CO₂. Studies have shown significant ERα reduction after 6 hours with 100 nM fulvestrant.

3. Protein Extraction and Quantification:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

4. Western Blotting:

-

Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary ERα antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip or cut the membrane and re-probe with the loading control antibody (e.g., β-actin) to ensure equal protein loading.

5. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.

-

Express the results as a percentage of ERα remaining relative to the vehicle-treated control.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures the effect of the ER degrader on cell proliferation and viability.

1. Materials and Reagents:

-

Cell Line: MCF-7.

-

Culture Medium: As described in Protocol 1.

-

ER Degrader Stock: Fulvestrant (10 mM in DMSO).

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.

2. Cell Seeding and Treatment:

-

Seed MCF-7 cells into a 96-well plate at a density of 5,000 - 8,000 cells per well in 100 µL of hormone-free medium.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare a range of ER degrader concentrations in hormone-free medium. It is common to perform a 7-point or 10-point dose-response curve (e.g., from 0.1 nM to 1000 nM).

-

Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

-

Incubate the plate for 72 to 120 hours at 37°C and 5% CO₂.

3. MTT Assay Procedure:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log of the drug concentration.

-

Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which represents the concentration at which the degrader inhibits cell growth by 50%.

References

- 1. Fulvestrant - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 3. Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ER Degrader Xenograft Model Experimental Design

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, accounting for approximately 70% of all cases.[1] Endocrine therapies that target the ER signaling pathway are a cornerstone of treatment for these cancers. Selective Estrogen Receptor Degraders (SERDs) and Proteolysis-Targeting Chimeras (PROTACs) represent a novel class of therapeutics designed to overcome resistance to traditional endocrine therapies by inducing the degradation of the estrogen receptor alpha (ERα) protein.[1][2] This document provides detailed application notes and protocols for the design and execution of xenograft studies to evaluate the in vivo efficacy of ER degraders.

Mechanism of Action of ER Degraders

ER degraders are bifunctional molecules that harness the cell's ubiquitin-proteasome system to target ERα for degradation.[1][2] One end of the molecule binds to ERα, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of ERα, marking it for destruction by the proteasome. This mechanism effectively eliminates the ERα protein from the cancer cell, including mutated forms that may confer resistance to other therapies.

Signaling Pathway of ER Degraders

The diagram below illustrates the mechanism of action of ER degraders and highlights key signaling pathways involved in ER+ breast cancer and potential resistance mechanisms.

Caption: ER degrader mechanism and resistance pathways.

Experimental Design and Protocols

A well-designed xenograft study is critical for evaluating the preclinical efficacy of an ER degrader. The following sections provide detailed protocols for the key steps involved.

Experimental Workflow

The overall workflow for an ER degrader xenograft study is depicted below.

Caption: ER degrader xenograft experimental workflow.

Detailed Experimental Protocols

Cell Line Selection and Culture

Cell Lines:

-

MCF-7: Estrogen receptor (ER)-positive, progesterone receptor (PR)-positive human breast adenocarcinoma cell line. Requires estrogen for optimal growth in vivo.

-

T47D: ER-positive, PR-positive human ductal breast epithelial tumor cell line. Also requires estrogen for in vivo growth.

Culture Protocol:

-

Culture MCF-7 or T47D cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells every 3-4 days or when they reach 80-90% confluency.

-

For cell implantation, harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. Keep on ice until injection.

Animal Model and Estrogen Supplementation

Animal Model:

-

Female immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old, are commonly used.

Estrogen Supplementation Protocol:

-

One week prior to tumor cell implantation, anesthetize the mice.

-

Make a small incision on the dorsal side, between the scapulae.

-

Create a subcutaneous pocket using a blunt forceps or trocar.

-

Implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) into the subcutaneous pocket.

-

Close the incision with wound clips or sutures.

-

Monitor the mice for recovery.

Tumor Cell Implantation

Subcutaneous Implantation Protocol:

-

Anesthetize the mouse.

-

Inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) subcutaneously into the right flank of the mouse.

-

Monitor the mice for tumor growth.

Orthotopic (Mammary Fat Pad) Implantation Protocol:

-

Anesthetize the mouse and place it in a supine position.

-

Make a small incision in the skin over the fourth inguinal mammary fat pad.

-

Carefully inject 50-100 µL of the cell suspension into the mammary fat pad.

-

Close the incision with wound clips or sutures.

Tumor Growth Monitoring and Randomization

-

Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2 .

-

When the average tumor volume reaches 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

Drug Administration

Example Protocol for an Oral SERD:

-

Prepare the ER degrader formulation in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water).

-

Administer the drug or vehicle control daily by oral gavage at the desired dose (e.g., 10-30 mg/kg).

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

Example Protocol for Fulvestrant (Injectable SERD):

-

Administer fulvestrant subcutaneously, typically once a week, at a dose of 100 mg/kg.

Endpoint Analysis

-

Continue treatment for the duration of the study (e.g., 21-28 days).

-

At the end of the study, euthanize the mice.

-

Excise the tumors and measure their final weight and volume.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

Pharmacodynamic Analysis

Western Blot Protocol for ERα Degradation:

-

Homogenize a portion of the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use a loading control, such as β-actin or GAPDH, to normalize the results.

Immunohistochemistry (IHC) Protocol for Ki-67:

-

Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on positively charged slides.

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate the sections with a primary antibody against Ki-67 (a marker of proliferation) overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Develop the signal with a DAB chromogen and counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Quantify the percentage of Ki-67 positive cells.

Data Presentation

In Vitro Activity of ER Degraders

| Compound | Cell Line | DC50 (nM) | IC50/GI50 (nM) |

| PROTAC ER Degrader (e.g., ARV-471) | MCF-7 | ~1.8 | ~5 |

| T47D | ~2.5 | ~8 | |

| Oral SERD (e.g., Camizestrant) | MCF-7 (ESR1 wt) | ~0.5 | ~1 |

| MCF-7 (ESR1 mut) | ~0.6 | ~1.5 |

DC50: Concentration for 50% degradation of the target protein. IC50/GI50: Concentration for 50% inhibition of cell growth. Data are representative values from preclinical studies.

In Vivo Efficacy of ER Degraders in Xenograft Models

| Compound | Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (TGI) % |

| PROTAC ER Degrader (e.g., ARV-471) | MCF-7 | 10 mg/kg, oral, daily | >90% |

| ESR1 mutant PDX | 10 mg/kg, oral, daily | ~99% | |

| Oral SERD (e.g., ZN-c5) | MCF-7 Orthotopic | 10 mg/kg, oral, daily | Significant Inhibition |

| Fulvestrant (SERD) | Tamoxifen-Resistant Xenograft | 200 mg/kg, s.c., weekly | Significant Inhibition |

TGI values are indicative of efficacy observed in preclinical models and can vary based on the specific experimental conditions.

Conclusion

ER degrader xenograft models are indispensable tools for the preclinical evaluation of novel endocrine therapies for ER+ breast cancer. The protocols and data presented herein provide a comprehensive framework for researchers to design and execute robust in vivo studies to assess the efficacy and mechanism of action of this promising class of drugs. Careful attention to experimental detail, including cell line selection, estrogen supplementation, and appropriate endpoint analysis, is crucial for obtaining reliable and translatable results.

References

Application Notes: Cell Viability Assessment of ER Degraders using MTT and WST-8 Assays

Introduction

The determination of cell viability is a cornerstone of drug discovery and development, particularly in oncology. Estrogen Receptor (ER) positive breast cancers, which account for approximately 70% of cases, rely on estrogen signaling for their growth and survival.[1] Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that function by binding to the estrogen receptor, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This eliminates the receptor from the cell, effectively shutting down the signaling pathways that drive cancer cell proliferation.[1]

This document provides detailed protocols for assessing the cytotoxic and cytostatic effects of ER degraders on cancer cell lines using two common colorimetric cell viability assays: MTT and WST-8. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Assay Principles

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into insoluble purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

-

WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) Assay: The WST-8 assay, often found in Cell Counting Kit-8 (CCK-8), is a second-generation assay that offers higher sensitivity and convenience. Viable cells reduce the water-soluble and less toxic WST-8 tetrazolium salt to a highly water-soluble orange formazan dye. This reaction is mediated by cellular dehydrogenases with the help of an electron carrier. Since the formazan product is soluble in the cell culture medium, this assay eliminates the need for a solubilization step, simplifying the workflow.

Visualized Mechanisms and Workflows

Signaling Pathway of ER Degrader Action

Caption: Mechanism of Action for a Selective Estrogen Receptor Degrader (SERD).

General Experimental Workflow

Caption: Workflow for assessing ER degrader efficacy with MTT or WST-8 assays.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is optimized for adherent cells (e.g., MCF-7, T-47D) in a 96-well plate format.

Materials and Reagents:

-

ER-positive human breast cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

ER Degrader compound and appropriate vehicle (e.g., DMSO)

-

MTT (Thiazolyl Blue Tetrazolium Bromide) powder (Sigma-Aldrich, M2128 or equivalent)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

Procedure:

-

Cell Seeding:

-

Harvest and count cells with >90% viability.

-

Resuspend cells in complete growth medium to a density of 5 x 10⁴ cells/mL (density should be optimized for each cell line to ensure exponential growth throughout the experiment).

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Include wells for "no cell" (media only) background controls.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

ER Degrader Treatment:

-

Prepare serial dilutions of the ER degrader in complete growth medium. A typical starting range is 0.1 nM to 10 µM.

-

Prepare a vehicle control (e.g., DMSO in media) at the same final concentration as the highest drug concentration.

-

Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control.

-

Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.

-

-

MTT Assay:

-

Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter sterilize and protect from light.

-

After the treatment incubation, carefully aspirate the medium from each well.

-

Add 100 µL of fresh, serum-free medium to each well.

-

Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C, protecting it from light. During this time, viable cells will form visible purple formazan crystals.

-

Carefully aspirate the MTT solution without disturbing the formazan crystals.

-

Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from plastics and cell debris.

-

Protocol 2: WST-8 Cell Viability Assay

This protocol is generally faster and involves fewer steps than the MTT assay.

Materials and Reagents:

-

Items from Protocol 1 (Cell line, medium, ER degrader, etc.)

-

WST-8 Cell Proliferation Assay Kit (e.g., CCK-8)

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 exactly as described in the MTT protocol.

-

-

WST-8 Assay:

-

After the treatment incubation period (e.g., 72 hours), add 10 µL of the WST-8 reagent directly to each well containing 100 µL of culture medium.

-

Mix gently by tapping the plate.

-

Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The optimal incubation time will depend on the cell type and density and should be determined empirically.

-

-

Data Acquisition:

-

Measure the absorbance (OD) at 450-460 nm using a microplate reader.

-

Data Presentation and Analysis

Raw absorbance values should be corrected by subtracting the average absorbance of the "no cell" background control wells. Cell viability is then expressed as a percentage relative to the vehicle-treated control cells.

Calculation:

-

Corrected OD = OD (sample) - OD (background)

-

% Viability = [Corrected OD (treated) / Corrected OD (vehicle control)] x 100

The results can be used to generate a dose-response curve and calculate the IC50 value (the concentration of the degrader that inhibits cell viability by 50%).

Table 1: Example Raw Absorbance Data (570 nm)

| ER Degrader Conc. | Replicate 1 | Replicate 2 | Replicate 3 | Average OD |

| Vehicle (0 µM) | 1.254 | 1.288 | 1.271 | 1.271 |

| 0.001 µM | 1.211 | 1.245 | 1.233 | 1.230 |

| 0.01 µM | 1.056 | 1.032 | 1.068 | 1.052 |

| 0.1 µM | 0.754 | 0.781 | 0.765 | 0.767 |

| 1 µM | 0.412 | 0.399 | 0.421 | 0.411 |

| 10 µM | 0.189 | 0.201 | 0.195 | 0.195 |

| Background Control | 0.095 | 0.098 | 0.096 | 0.096 |

Table 2: Calculated Percent Viability

| ER Degrader Conc. (µM) | Average Corrected OD | % Viability |

| 0 (Vehicle) | 1.175 | 100.0% |

| 0.001 | 1.134 | 96.5% |

| 0.01 | 0.956 | 81.4% |

| 0.1 | 0.671 | 57.1% |

| 1 | 0.315 | 26.8% |

| 10 | 0.099 | 8.4% |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High variability between replicates | Inconsistent cell seeding; Edge effects in the 96-well plate; Incomplete dissolution of formazan (MTT). | Ensure a homogenous cell suspension during seeding. Avoid using the outer wells of the plate. Increase shaking time or gently pipette to fully dissolve formazan crystals. |

| Low signal or poor dynamic range | Cell number is too low or too high; Incubation time with the reagent is too short/long; Cells are unhealthy. | Optimize cell seeding density. Perform a time-course experiment to determine the optimal reagent incubation time. Ensure cells are in the logarithmic growth phase. |

| Compound interference | The ER degrader is colored and absorbs at the measurement wavelength; The compound directly reduces the tetrazolium salt. | Run a "compound only" background control (no cells) at each concentration to check for absorbance. Test the compound in a cell-free system with the assay reagent to check for direct reduction. |

| Increased absorbance at high drug concentrations | The compound may induce a stress response that increases metabolic activity without increasing viability; Compound precipitation may scatter light. | Visually inspect wells for precipitation. Correlate results with a different viability assay that measures a different parameter (e.g., ATP levels or membrane integrity). |

References

Co-immunoprecipitation Assay for Characterizing ER Degrader-Induced Ternary Complexes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic strategy, particularly in oncology. Estrogen receptor (ER) degraders, a prominent class of these therapeutics, function by inducing the formation of a ternary complex between the ER protein, the degrader molecule, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the ER, offering a potent mechanism to overcome resistance to traditional endocrine therapies. The co-immunoprecipitation (Co-IP) assay is a cornerstone technique for verifying the mechanism of action of these degraders by providing direct evidence of the formation of this critical ternary complex.[1]

This application note provides a detailed protocol for performing a Co-IP assay to detect the ER degrader-mediated interaction between ERα and an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). Additionally, it presents a summary of quantitative data for various ER degraders and visual diagrams to illustrate the experimental workflow and the underlying signaling pathway.

Signaling Pathway: ER Degradation via the Ubiquitin-Proteasome System

ER degraders are heterobifunctional molecules that act as a molecular bridge between the ER and an E3 ubiquitin ligase.[2] Upon binding, the degrader induces a conformational change that facilitates the interaction, leading to the formation of a stable ternary complex.[3] The E3 ligase then catalyzes the transfer of ubiquitin molecules to the ER, marking it for recognition and degradation by the 26S proteasome.[4] This process effectively eliminates the ER protein from the cell, thereby abrogating its signaling and proliferative functions.[5]

Mechanism of ER degradation by a heterobifunctional degrader.

Experimental Protocols

Co-immunoprecipitation Workflow

The following diagram outlines the key steps in the Co-IP assay to demonstrate the formation of the ER-degrader-E3 ligase ternary complex.

Experimental workflow for the Co-immunoprecipitation assay.

Detailed Methodology

1. Cell Culture and Treatment:

-

Culture ER-positive breast cancer cells (e.g., MCF-7) to 70-80% confluency.

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ubiquitinated ER.

-

Treat cells with the ER degrader at the desired concentration (e.g., 100 nM) or DMSO as a vehicle control for 4-6 hours.

2. Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors) to the culture plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

3. Protein Quantification and Pre-clearing:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

-

Normalize all samples to the same protein concentration.

-

To reduce non-specific binding, add 20-30 µL of Protein A/G agarose or magnetic beads to 1 mg of total protein lysate and incubate on a rotator for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.

4. Immunoprecipitation:

-

To the pre-cleared lysate, add 2-5 µg of the primary antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN).

-

As a negative control, use an equivalent amount of a non-specific IgG from the same host species.

-

Incubate overnight on a rotator at 4°C.

-

Add 30 µL of Protein A/G bead slurry to each sample and incubate for 2-4 hours on a rotator at 4°C to capture the antibody-protein complexes.

5. Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer diluted 1:1 with PBS).

6. Elution and Western Blot Analysis:

-

After the final wash, remove all supernatant.

-

Elute the immunoprecipitated proteins by resuspending the beads in 30-50 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform standard Western blotting procedures to detect the co-immunoprecipitated ER and the immunoprecipitated E3 ligase.

Expected Results: A successful Co-IP will show a band for ER in the lane corresponding to the E3 ligase immunoprecipitation from cells treated with the ER degrader. This band should be absent or significantly weaker in the DMSO control and the IgG control lanes.

Data Presentation

The efficacy of ER degraders is typically characterized by several key parameters. The following tables summarize representative quantitative data for various ER degraders.

Table 1: In Vitro Degradation Potency of ER Degraders

| Compound | Class | Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Vepdegestrant (ARV-471) | PROTAC | ERα | ~1 | >90 | MCF-7 | |

| ERD-308 | PROTAC | ERα | 0.17 | >95 | MCF-7 | |

| Fulvestrant | SERD | ERα | - | ~40-50 (in vivo) | - | |

| Elacestrant | SERD | ERα | 0.6 (EC50) | - | - | |

| Giredestrant | SERD | ERα | Nanomolar potency | - | - | |

| SNIPER(ER)-87 | PROTAC | ERα | <3 | - | MCF-7 |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the experimental conditions.

Table 2: Binding Affinities and Cooperativity of ER Degraders

| Compound | Target Binding (IC50/Ki) | E3 Ligase Binding | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |

| Representative PROTAC | Nanomolar | Micromolar to Nanomolar | Varies | >1 indicates positive cooperativity | |

| Tamoxifen | IC50 = 4.4 µM | N/A | N/A | N/A | |

| Raloxifene | - | N/A | N/A | N/A |

Cooperativity (α) is a measure of the influence of the binding of one protein on the binding of the other to the PROTAC. A value >1 indicates positive cooperativity, which is often associated with more efficient degradation.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak ER signal in IP lane | - Inefficient IP of E3 ligase- Weak or transient ternary complex interaction- Low expression of ER or E3 ligase | - Use a validated IP-grade antibody for the E3 ligase.- Optimize degrader concentration and incubation time.- Cross-link proteins before lysis (use with caution as it can increase background).- Increase the amount of starting cell lysate. |

| High background in all lanes | - Insufficient washing- Non-specific antibody binding | - Increase the number and duration of wash steps.- Use a more stringent wash buffer (e.g., with higher salt or detergent concentration).- Perform a pre-clearing step with Protein A/G beads. |

| ER signal in IgG control lane | - Non-specific binding of ER to IgG or beads | - Ensure proper pre-clearing of the lysate.- Use a high-quality, species-matched IgG control. |

Conclusion

The co-immunoprecipitation assay is an indispensable tool for the preclinical validation of ER degraders. By demonstrating the formation of the ER-degrader-E3 ligase ternary complex, this assay provides critical mechanistic insights and supports the development of novel therapeutics for ER-positive cancers. The detailed protocol and representative data presented here serve as a valuable resource for researchers in this rapidly advancing field.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Developing Stable Cell Lines Expressing ER Degrader-Resistant Mutants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a key driver in the majority of breast cancers. Endocrine therapies, including selective estrogen receptor modulators (SERMs) and aromatase inhibitors, have been foundational in treating ER-positive breast cancer. A newer class of therapeutics, selective estrogen receptor degraders (SERDs), function by inducing the degradation of the ERα protein.[1][2] These agents, such as fulvestrant and novel oral SERDs, offer a promising strategy to overcome resistance to traditional endocrine therapies.[3][4][5]

However, acquired resistance to ER degraders remains a significant clinical challenge. One of the primary mechanisms of resistance involves the emergence of mutations in the ligand-binding domain (LBD) of ESR1. These mutations can lead to constitutive, ligand-independent activation of the receptor, rendering it less susceptible to drugs that compete with estrogen for binding.

To facilitate the study of these resistance mechanisms and the development of next-generation therapies, it is crucial to have robust in vitro models that recapitulate clinical resistance. This document provides detailed protocols for the development and characterization of stable cell lines expressing ER degrader-resistant mutants. These cell lines are invaluable tools for screening novel compounds, elucidating resistance pathways, and developing strategies to overcome therapeutic failure.